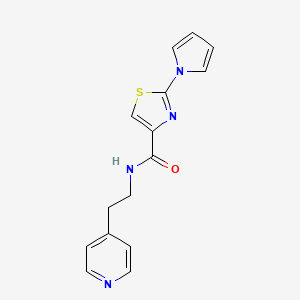

N-(2-(pyridin-4-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Description

N-(2-(Pyridin-4-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a 1H-pyrrol-1-yl group and at the 4-position with a carboxamide moiety linked to a pyridin-4-yl ethyl chain. This structure combines a pyridine ring (electron-deficient) and a pyrrole ring (electron-rich), creating a unique electronic profile that may influence its biological activity or material properties.

The synthesis of analogous thiazole carboxamides typically involves coupling ethyl 2-bromoacetoacetate with nitriles to form substituted thiazole esters, followed by hydrolysis to carboxylic acids and subsequent amidation with amines (e.g., pyridin-4-yl ethylamine) using coupling reagents like HATU or EDCI .

Propriétés

IUPAC Name |

N-(2-pyridin-4-ylethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-14(17-8-5-12-3-6-16-7-4-12)13-11-21-15(18-13)19-9-1-2-10-19/h1-4,6-7,9-11H,5,8H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPPSSNXCQVJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=CS2)C(=O)NCCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-(pyridin-4-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a pyridine moiety, and a pyrrole structure. These components contribute to its biological activity by enabling interactions with various biological targets.

The biological activity of N-(2-(pyridin-4-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring is known for its role in enhancing the compound's affinity for biological targets through hydrogen bonding and π-π interactions. Additionally, the presence of the pyridine and pyrrole groups may enhance the lipophilicity and membrane permeability of the compound, facilitating its uptake in biological systems .

Antimicrobial Activity

Research indicates that compounds with thiazole structures often exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antitumor Activity

N-(2-(pyridin-4-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been investigated for its potential as an anticancer agent. Studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins, which are crucial for cell survival .

| Compound | IC50 (µg/mL) | Cell Line | Mechanism |

|---|---|---|---|

| N-(2-(pyridin-4-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide | TBD | MKN45 (gastric cancer) | Induction of apoptosis |

| Compound 9 (Thiazole derivative) | 1.61 ± 1.92 | A431 (epidermoid carcinoma) | Inhibition of Bcl-2 |

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives, including N-(2-(pyridin-4-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide. The compound exhibited notable activity against Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains .

Study 2: Antitumor Properties

In vitro studies on various cancer cell lines demonstrated that this compound could significantly reduce cell viability at low concentrations. The study highlighted its ability to activate apoptotic pathways, making it a candidate for further development in cancer therapeutics .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Thiazole carboxamides are a versatile class of molecules with tunable properties based on substituent modifications. Below is a detailed comparison of N-(2-(pyridin-4-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide with analogous compounds from published studies:

Table 1: Structural and Functional Comparison of Thiazole Carboxamides

Key Observations:

Substituent-Driven Bioactivity :

- The target compound’s 1H-pyrrol-1-yl group at the 2-position contrasts with the brominated pyrazole-chloropyridine substituents in compounds 7d–7j . The latter are optimized for insecticidal activity, likely due to enhanced electrophilicity and steric bulk that disrupt insect nervous systems.

- In contrast, Acotiamide’s 2-hydroxy-4,5-dimethoxybenzoyl substituent enables cholinergic modulation in the gastrointestinal tract, highlighting how polar/aromatic groups direct therapeutic effects .

Carboxamide Chain Flexibility: The target compound’s pyridin-4-yl ethyl chain may enhance solubility or receptor binding via pyridine’s hydrogen-bonding capability. This differs from 7d–7j’s halogenated or trifluoromethyl groups, which improve lipophilicity for insecticidal penetration . Acotiamide’s bis(isopropyl)aminoethyl chain introduces significant hydrophobicity, favoring interactions with gastrointestinal targets .

Synthetic Methodology :

- All compounds share a common synthesis pathway involving thiazole ring formation and amidation. However, the target compound’s use of pyrrole nitriles (vs. brominated pyrazole precursors in 7d–7j) suggests divergent starting materials to achieve distinct electronic properties .

Research Findings and Implications

- Insecticidal Leads (7d–7j): Compounds with brominated pyrazole-chloropyridine substituents exhibit potent activity against pests (e.g., Plutella xylostella), with EC50 values in the nanomolar range . Their mechanism likely involves voltage-gated sodium channel disruption.

- Acotiamide : Clinical trials demonstrate efficacy in enhancing gastric motility by inhibiting acetylcholinesterase, with a bioavailability of ~60% in humans .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.